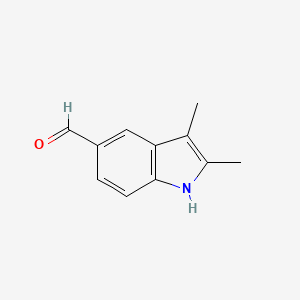

2,3-dimethyl-1H-indole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dimethylindole-5-carbaldehyde is a useful research chemical compound . It is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules .

Synthesis Analysis

The synthesis of 2,3-dimethylindole-5-carbaldehyde involves multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies where more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The molecular formula of 2,3-dimethylindole-5-carbaldehyde is C11H11NO . The structure is also available as a 2d Mol file .Chemical Reactions Analysis

2,3-Dimethylindole-5-carbaldehyde has been used to study the mechanism of oxidation of 2,3-dimethylindole by peroxodisulphate and peroxomonosulphate anions to 2-methylindole-2-carbaldehyde .Physical And Chemical Properties Analysis

The molecular weight of 2,3-dimethylindole-5-carbaldehyde is 173.21 .Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including 2,3-dimethyl-1H-indole-5-carbaldehyde, have been the focus of significant research due to their complex biological activities and therapeutic potential. A comprehensive review on indole synthesis provided a classification system for all indole syntheses, highlighting the versatility and the wide range of possible modifications for these compounds. This classification system is essential for understanding the synthetic pathways and for the development of new indole derivatives with potential applications in medicinal chemistry and drug design (Taber & Tirunahari, 2011).

Green Approaches in Organic Synthesis

The significance of indole derivatives in green chemistry is underscored by their involvement in deep eutectic mixtures (DESs), which are used as novel solvents for organic transformations. Such solvents offer advantages like low toxicity, biodegradability, and recyclability. The research on DESs, including those involving indole systems, indicates a growing interest in sustainable and environmentally friendly synthesis methods that could be relevant for the synthesis and application of this compound (Ali, Chinnam, & Aswar, 2021).

Anticancer Potential of Indole Derivatives

Indole alkaloids and their synthetic dimers and hybrids have shown significant anticancer potential in various in vitro and in vivo models. This research area is particularly promising for the development of new anticancer agents based on indole structures. The structural diversity and therapeutic properties of indole derivatives make them valuable scaffolds for drug discovery and development, suggesting potential research applications for this compound in oncology (Song et al., 2020).

Hepatic Protection and Pharmacokinetics

Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have been studied for their protective effects on chronic liver diseases. These compounds exhibit anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects on hepatic protection through pleiotropic mechanisms. The pharmacokinetics and multiple protective roles of indoles in chronic liver diseases underscore their potential in therapeutic applications, which could extend to specific derivatives like this compound (Wang et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2,3-dimethyl-1H-indole-5-carbaldehyde It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of This compound Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These pathways could potentially involve a variety of downstream effects, contributing to the compound’s overall biological activity.

Result of Action

The molecular and cellular effects of This compound Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could have a variety of potential effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, which can be useful in developing new therapeutic agents .

Cellular Effects

Indole derivatives, including 2,3-dimethyl-1H-indole-5-carbaldehyde, have shown various biologically vital properties, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

properties

IUPAC Name |

2,3-dimethyl-1H-indole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-6,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPUJWRECLSVSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3.5]nonane-9-carboxylic acid](/img/structure/B2615190.png)

![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)

![3-(5-chloro-2-methoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2615199.png)

![Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate](/img/structure/B2615202.png)

![Methyl N-[(4-morpholin-4-ylthian-4-yl)methyl]carbamate](/img/structure/B2615207.png)

![2-(4-Bromophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2615210.png)